2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide
Description
This compound features a 1H-inden core substituted with a 5-fluoro group and a 2-methyl group. The acetamide side chain is linked to a 3-pyridyl group, which may enhance bioavailability and target binding via π-π interactions or hydrogen bonding. The methylsulfinyl group (S=O) increases solubility compared to non-polar substituents, while the inden core provides a rigid aromatic framework for molecular interactions .
Properties
Molecular Formula |
C25H21FN2O2S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C25H21FN2O2S/c1-16-22(12-17-5-8-20(9-6-17)31(2)30)21-10-7-18(26)13-24(21)23(16)14-25(29)28-19-4-3-11-27-15-19/h3-13,15H,14H2,1-2H3,(H,28,29)/b22-12+ |
InChI Key |
BNOFGSHODHMIEE-WSDLNYQXSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indene core, followed by the introduction of the fluorine atom, and subsequent functionalization to attach the pyridyl acetamide and methylsulfinyl phenyl groups. Common reagents and conditions include:
Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amidation: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the acetamide linkage.
Sulfoxidation: Oxidation of the methylthio group to the methylsulfinyl group using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced at the indene core or the pyridyl acetamide moiety using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group would yield the corresponding sulfone, while reduction of the indene core could lead to a dihydroindene derivative.
Scientific Research Applications
The compound 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide , also known by its CAS number 38194-50-2 , has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.
Structural Information
- Molecular Formula : CHFOS
- Molecular Weight : 356.41 g/mol
- CAS Number : 38194-50-2
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can enhance the efficacy of established chemotherapeutics such as cisplatin. The combination of these compounds with cisplatin has been reported to improve overall survival rates in preclinical models of ovarian cancer, suggesting a synergistic effect .
Study 1: Efficacy in Ovarian Cancer
A phase 2 clinical trial explored the combination of flavopiridol and cisplatin in patients with recurrent ovarian cancer. The results indicated that 17.5% of patients achieved a confirmed response, highlighting the potential for combining novel compounds like this compound with existing therapies to enhance treatment outcomes .
Study 2: Mechanistic Insights
Research conducted on glioblastoma cells revealed that the combination of cisplatin and natural products like ε-viniferin significantly increased apoptotic indices compared to either agent alone. This study underscores the importance of exploring new chemical entities that can interact synergistically with conventional chemotherapy agents .
Mechanism of Action
The mechanism of action of 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with acetamide derivatives from the provided evidence, focusing on core structures, substituents, and functional groups.
Core Structure Variations
Key Differences :
- The inden core (target) offers rigidity and planarity, contrasting with the flexible benzodiazepine (11p) or the lactam-based isoindol-1,3-dione (9d).
Substituent Analysis
Functional Group Comparisons :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via a multi-step process involving condensation reactions. For example, a Z-alkenylation step using pyridine and zeolite (Y-H) as catalysts under reflux (150°C, 5 hours) has been reported for structurally related acetamide derivatives . Key considerations include:
- Use of anhydrous solvents to prevent side reactions.
- Catalytic optimization (e.g., pyridine enhances nucleophilicity, while zeolites improve regioselectivity).
- Purification via recrystallization from ethanol to isolate the product .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable for confirming its stereochemistry?
- Methodological Answer :
- X-ray crystallography is the gold standard for resolving stereochemistry, particularly for Z/E isomerism in the methylidene group. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement .
- NMR spectroscopy (e.g., , , and ) can confirm substituent positions and detect impurities. For example, fluorine NMR is critical for verifying the 5-fluoro substituent .
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalable synthesis of this compound, and what computational tools are effective for this purpose?
- Methodological Answer :
- Design of Experiments (DoE) and Bayesian optimization are powerful for identifying optimal parameters (e.g., temperature, catalyst loading) with minimal trials. For example, flow chemistry setups enable precise control of reaction parameters and scalability .
- Heuristic algorithms (e.g., genetic algorithms) can model reaction pathways and predict yields. These are particularly useful for complex multi-step syntheses .
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., antiproliferative vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-response studies across multiple cell lines (e.g., cancer vs. normal cells) can clarify specificity. For example, derivatives with similar structures show varied activity depending on the substituent’s electronic properties .
- Target engagement assays (e.g., thermal shift assays or SPR) validate direct interactions with proposed targets (e.g., kinases or receptors) .
- Meta-analysis of published data using tools like PubChem BioActivity Data helps identify outliers or confounding variables (e.g., solvent effects in in vitro assays) .
Q. How can computational modeling aid in predicting the compound’s binding affinity for novel targets, and what software is recommended?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models interactions with targets like the 3-pyridyl acetamide moiety’s potential kinase inhibition.
- Molecular dynamics simulations (e.g., GROMACS) assess binding stability under physiological conditions .
- QSAR models correlate structural features (e.g., methylsulfinyl group’s polarity) with activity data from analogous compounds .
Specialized Methodological Considerations
Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?
- Methodological Answer :
- Twinned crystals or disorder in the methylidene group can complicate refinement. Using SHELXD for phase determination and OLEX2 for model building improves accuracy .
- High-resolution synchrotron data (≤1.0 Å) resolves ambiguities in electron density maps, particularly for the fluoro and methylsulfinyl groups .
Q. How does the Z-configuration of the methylidene group influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- The Z-configuration creates a planar geometry, enhancing π-π stacking with aromatic residues in target proteins. This can be confirmed via UV-Vis spectroscopy (λ~300 nm for conjugated systems) .
- Solubility studies (e.g., shake-flask method) show that the Z-isomer has lower aqueous solubility than the E-isomer due to reduced polarity, impacting formulation strategies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar acetamide derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
